molecular formula C18H21FN2O2 B560128 Ido-IN-5 CAS No. 1402837-79-9

Ido-IN-5

Cat. No.: B560128
CAS No.: 1402837-79-9
M. Wt: 316.4 g/mol
InChI Key: YGACXVRLDHEXKY-LRBMDJJVSA-N
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Description

NLG-1489, also known as IDO-IN-5, is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO). This enzyme plays a crucial role in the catabolism of tryptophan, leading to the production of kynurenine. By inhibiting IDO, NLG-1489 has shown potential in modulating immune responses and has been studied for its applications in cancer therapy and immunology .

Mechanism of Action

Ido-IN-5 acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO). The canonical mechanism of action of IDO involves the metabolic depletion of tryptophan and/or the accumulation of kynurenine, which inhibits immune cell effector functions and/or facilitates T cell death .

Future Directions

The future directions of Ido-IN-5 research could involve developing predictive biomarkers to identify patient populations that would gain maximum benefit from a combination therapy with IDO-1 inhibitors . Despite the uncertainty surrounding IDO1 inhibition, ample preclinical evidence supports continued development of Trp–Kyn–AhR pathway inhibitors to augment immune-checkpoint and other cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLG-1489 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of NLG-1489 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product undergoes rigorous quality control to ensure it meets the required specifications for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

NLG-1489 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving NLG-1489 include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving NLG-1489 are derivatives with enhanced inhibitory activity against indoleamine 2,3-dioxygenase. These derivatives are often tested for their efficacy in various biological assays to determine their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NLG-1489

NLG-1489 stands out due to its high potency and selectivity for indoleamine 2,3-dioxygenase. Its unique molecular structure allows for effective inhibition at lower concentrations compared to other similar compounds.

Properties

IUPAC Name

4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-LRBMDJJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129668
Record name (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402837-79-9
Record name (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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